molecular formula C10H15NO2 B13443087 2-(5-Ethyl-2-pyridinyl)-1,3-propanediol CAS No. 127676-18-0

2-(5-Ethyl-2-pyridinyl)-1,3-propanediol

Cat. No.: B13443087
CAS No.: 127676-18-0
M. Wt: 181.23 g/mol
InChI Key: YNAYNPZHSUGQLS-UHFFFAOYSA-N
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Description

2-(5-Ethyl-2-pyridinyl)-1,3-propanediol is an organic compound with a molecular formula of C10H15NO2 It is a derivative of pyridine and is characterized by the presence of an ethyl group at the 5-position of the pyridine ring and a 1,3-propanediol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Ethyl-2-pyridinyl)-1,3-propanediol typically involves the reaction of 5-ethyl-2-pyridinecarboxaldehyde with a suitable diol under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-(5-Ethyl-2-pyridinyl)-1,3-propanediol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 2-(5-Ethyl-2-pyridinyl)-1,3-propanediol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical processes . The exact molecular targets and pathways can vary depending on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, offering versatility that similar compounds may lack .

Properties

CAS No.

127676-18-0

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

2-(5-ethylpyridin-2-yl)propane-1,3-diol

InChI

InChI=1S/C10H15NO2/c1-2-8-3-4-10(11-5-8)9(6-12)7-13/h3-5,9,12-13H,2,6-7H2,1H3

InChI Key

YNAYNPZHSUGQLS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(C=C1)C(CO)CO

Origin of Product

United States

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